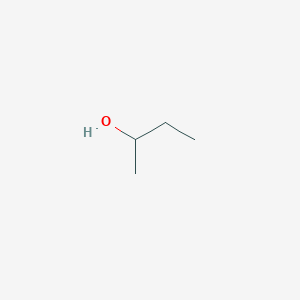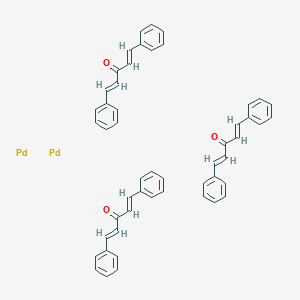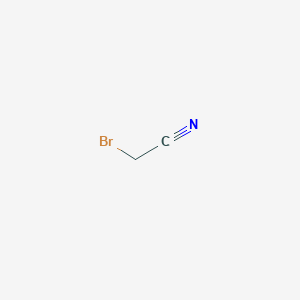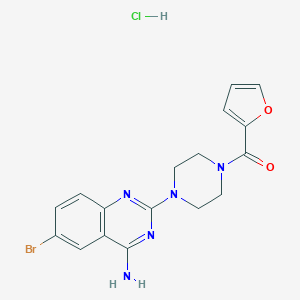
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, also known as ABQ-700, is a novel compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride is not fully understood. However, research has suggested that 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride may exert its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways, including the PI3K/Akt and NF-κB pathways.
Biochemical And Physiological Effects
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has been shown to decrease the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages And Limitations For Lab Experiments
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has some limitations, including its poor solubility and stability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride research, including the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride may have potential applications in combination therapy with other anti-cancer or anti-inflammatory agents.
In conclusion, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop more stable and soluble analogs for in vivo studies.
Synthesis Methods
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride is synthesized through a multistep process that involves the reaction of 4-amino-6-bromo-2-nitroquinazoline with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to yield 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride.
Scientific Research Applications
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
111218-73-6 |
|---|---|
Product Name |
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
Molecular Formula |
C17H17BrClN5O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H16BrN5O2.ClH/c18-11-3-4-13-12(10-11)15(19)21-17(20-13)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14;/h1-4,9-10H,5-8H2,(H2,19,20,21);1H |
InChI Key |
VSQLJZNBSAFAIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Other CAS RN |
111218-73-6 |
synonyms |
1-(4-Amino-6-bromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hyd rochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



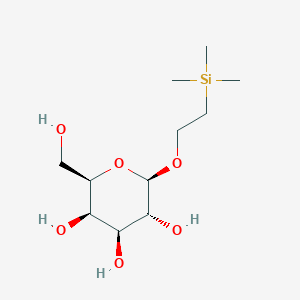
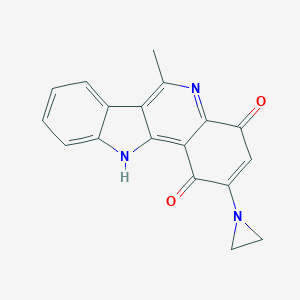
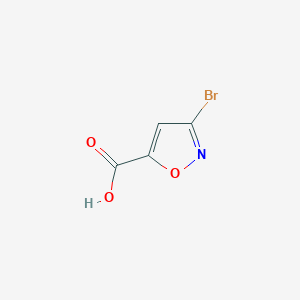
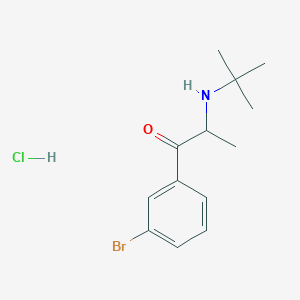
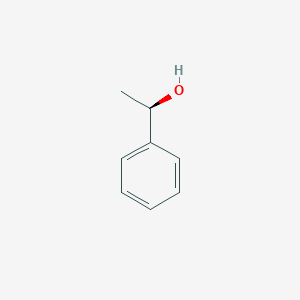
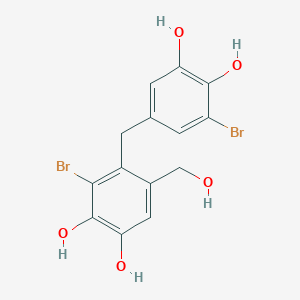
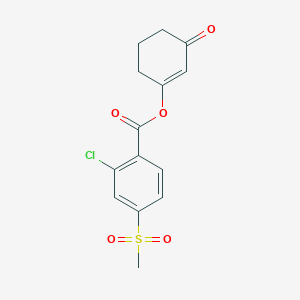
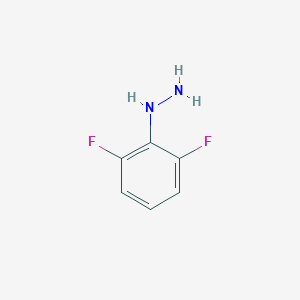
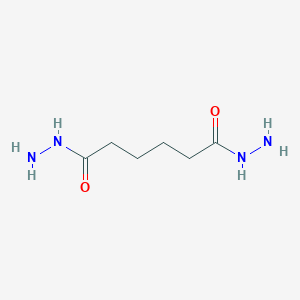
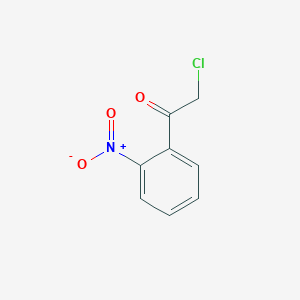
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
